Cas no 1797582-48-9 (4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide)

4-Acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a structurally complex pyrrole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular architecture features a carboxamide linkage and an acetyl group, enhancing its reactivity and binding affinity in biological systems. The presence of chloro and methyl substituents contributes to its stability and lipophilicity, making it suitable for studies involving enzyme inhibition or receptor modulation. This compound’s well-defined synthetic pathway allows for high purity and reproducibility, ensuring reliability in experimental settings. Its unique structural motifs may offer insights into the development of novel bioactive molecules, particularly in targeted therapeutic or crop protection applications.
4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide structure
1797582-48-9 structure
Product Name:4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
CAS No:1797582-48-9
MF:C18H21ClN2O2
MW:332.824543714523
CID:5152499
PubChem ID:75511452
Update Time:2025-10-28

4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide, 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-
    • Inchi: 1S/C18H21ClN2O2/c1-5-15-16(12(4)22)11(3)21-17(15)18(23)20-9-13-8-14(19)7-6-10(13)2/h6-8,21H,5,9H2,1-4H3,(H,20,23)
    • InChI Key: WXCKYFMOPYKZPG-UHFFFAOYSA-N
    • SMILES: N1C(C)=C(C(C)=O)C(CC)=C1C(NCC1=CC(Cl)=CC=C1C)=O

4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide Pricemore >>

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Additional information on 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

4-Acetyl-N-[(5-Chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide (CAS No. 1797582-48-9): A Comprehensive Overview

4-Acetyl-N-[(5-Chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide (CAS No. 1797582-48-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Synthesis

The chemical structure of 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide (CAS No. 1797582-48-9) is defined by its pyrrole core, which is substituted with various functional groups. The pyrrole ring is a five-membered heterocyclic compound containing four carbon atoms and one nitrogen atom. In this specific compound, the pyrrole ring is further modified with an acetyl group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position. Additionally, the N-substituent is a benzyl group derived from a 5-chloro-2-methylphenyl moiety.

The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials. One common approach involves the condensation of a suitable pyrrole derivative with an appropriate benzyl halide in the presence of a base. Subsequent acetylation and alkylation steps are then carried out to introduce the acetyl and ethyl groups, respectively. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both research and potential commercial applications.

Biological Activities

4-Acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. One of the most notable properties of this compound is its ability to modulate various biological pathways involved in neurological disorders and cancer.

In neurological research, this compound has shown promising neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, thereby protecting them from damage caused by neurotoxic agents. Additionally, it has been found to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.

In cancer research, 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide has exhibited potent anti-cancer activities against various types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. Mechanistic studies have revealed that this compound targets multiple signaling pathways involved in cell proliferation and survival, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.

Clinical Trials and Future Prospects

The promising preclinical results of 4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethicalmethylpyrrolecarboxamide have led to its evaluation in clinical trials for various indications. Early-phase clinical trials have shown that this compound is well-tolerated with a favorable safety profile. Ongoing trials are aimed at further elucidating its efficacy and safety in larger patient populations.

In addition to its therapeutic potential, this compound has also been explored for its use as a tool molecule in basic research. Its ability to modulate specific biological pathways makes it a valuable tool for understanding the underlying mechanisms of various diseases. Researchers are using this compound to study protein-protein interactions, signal transduction pathways, and other cellular processes that are relevant to disease pathogenesis.

Conclusion

4-Acetyl-N-[(5-chloro--2-methyphenyl)methy-]--3---ethy---l---5--m-ethy--l-1H-pyrrole--2-carboxamide (CAS No. 1797582-48--9) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development as a novel therapeutic agent. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

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